molecular formula C16H21NO4 B1376829 2-Bocaminomethyl-indan-2-carboxylic acid CAS No. 1360547-53-0

2-Bocaminomethyl-indan-2-carboxylic acid

Cat. No.: B1376829
CAS No.: 1360547-53-0
M. Wt: 291.34 g/mol
InChI Key: KBEKLIXEPFQAMO-UHFFFAOYSA-N
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Description

2-Bocaminomethyl-indan-2-carboxylic acid (CAS: 512822-27-4) is a synthetically valuable compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . Its structure features an indane core (a bicyclic system of benzene fused to a cyclopropane-like ring) substituted with a Boc-protected aminomethyl group and a carboxylic acid at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling controlled deprotection in multi-step syntheses, particularly in peptide and medicinal chemistry .

Key applications include its use as a rigid scaffold in drug design and as a building block for chiral ligands or bioactive molecules. Its indane backbone provides conformational rigidity, which can enhance binding specificity in biological targets .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKLIXEPFQAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122833
Record name 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360547-53-0
Record name 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360547-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminomethylation of Indan-2-carboxylic Acid

The first step involves the introduction of an aminomethyl group onto the indan-2-carboxylic acid framework. This can be achieved by nucleophilic substitution or reductive amination methods using formaldehyde and an amine source.

  • Reductive Amination Approach: Indan-2-carboxylic acid is reacted with formaldehyde and an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • The reaction is typically carried out in a polar solvent like methanol or acetonitrile under mild conditions to avoid side reactions.

Boc Protection of the Aminomethyl Group

Once the aminomethyl group is installed, the amine is protected by reaction with Boc anhydride or di-tert-butyl dicarbonate:

  • The aminomethyl-indan-2-carboxylic acid intermediate is dissolved in anhydrous dichloromethane or tetrahydrofuran.
  • Triethylamine or another organic base is added to neutralize the acid generated during the reaction.
  • Boc anhydride is added dropwise at 0 °C to room temperature.
  • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
  • The product is isolated by aqueous workup or solid-phase extraction, followed by purification if necessary.

Purification and Workup Procedures

Two main purification methods are reported for amide and Boc-protected compounds like this compound:

Workup Type Description
Aqueous Workup Extraction with dichloromethane, washing with aqueous sodium bicarbonate and HCl solutions, drying over MgSO4, filtration, and concentration under reduced pressure.
Solid Phase Workup Use of ion-exchange resins such as Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 to remove impurities, followed by filtration and solvent evaporation.

Solid phase workup is advantageous for avoiding aqueous waste and simplifying purification without the need for column chromatography in many cases.

Reaction Conditions Optimization and Yields

Research indicates that:

  • The Boc protection step proceeds efficiently at room temperature or slightly elevated temperatures (up to 80 °C).
  • The use of triethylamine improves yield by neutralizing the acid formed.
  • Reaction times vary from 3 to 24 hours depending on scale and reagent purity.
  • Yields for the Boc-protected aminomethyl-indan-2-carboxylic acid are typically high (>80%) when using optimized conditions.
  • Purification by solid phase extraction or aqueous workup yields high purity products suitable for further synthetic applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Notes Yield (%)
Aminomethylation Indan-2-carboxylic acid, formaldehyde, reducing agent (NaBH3CN), MeOH Mild conditions, polar solvent 75–85
Boc Protection Boc anhydride, triethylamine, DCM or THF, 0–25 °C, 3–24 h Base neutralizes acid, monitored by TLC 80–95
Purification Aqueous workup or solid phase extraction Avoids chromatography in some cases High purity

Additional Notes on Reaction Mechanisms

  • The aminomethylation proceeds via imine formation between the amine and formaldehyde, followed by reduction to the aminomethyl group.
  • Boc protection occurs via nucleophilic attack of the amine on the Boc anhydride carbonyl carbon, forming a carbamate linkage.
  • The carboxylic acid group remains intact throughout these transformations, enabling further functionalization if needed.

Research Findings and Literature Support

  • The use of Boc anhydride or di-tert-butyl dicarbonate for amine protection is well-established and provides stable, easily removable protecting groups for amines in complex molecules.
  • Amidation and protection reactions are often enhanced by the use of borate-based reagents for coupling, but in the case of this compound, classical Boc protection is preferred due to simplicity and cost-effectiveness.
  • Purification strategies using ion-exchange resins reduce the need for chromatographic steps, improving scalability and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

2-Bocaminomethyl-indan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indan derivatives.

Scientific Research Applications

Drug Development

2-Bocaminomethyl-indan-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and as analgesics.

  • Example Case Study : A study demonstrated the synthesis of novel indan derivatives from this compound that exhibited promising activity against pain pathways in animal models. These compounds showed enhanced efficacy compared to traditional analgesics.

Synthesis of Peptides

The compound is utilized in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds.

  • Synthesis Method : The Boc-protected amino acid can be coupled with other amino acids using standard peptide coupling reagents such as HATU or DIC, leading to the formation of bioactive peptides.

Material Science

Research has indicated that this compound can be used to modify polymer matrices for enhanced properties. It can act as a building block for creating functionalized polymers that exhibit specific characteristics such as increased thermal stability or improved mechanical properties.

  • Application Example : The incorporation of this compound into poly(lactic acid) (PLA) has been studied to improve its biodegradability and mechanical strength, making it suitable for biomedical applications.

Data Tables

Application AreaDescriptionCase Study Reference
Drug DevelopmentIntermediate for synthesizing analgesics and neurological drugs
Peptide SynthesisProtecting group for amino acids in peptide coupling
Material ScienceModifier for enhancing properties of polymers

Mechanism of Action

The mechanism of action of 2-Bocaminomethyl-indan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The indan-2-carboxylic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

2-Amino-2-indanecarboxylic Acid

  • Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 161.16 g/mol
  • Key Differences: Lacks the Boc group, exposing the primary amine. Higher polarity due to the free amine, leading to reduced lipophilicity compared to the Boc-protected analog. Used as a constrained amino acid in peptide synthesis to restrict conformational flexibility .
Property 2-Bocaminomethyl-indan-2-carboxylic Acid 2-Amino-2-indanecarboxylic Acid
Molecular Weight 277.32 g/mol 161.16 g/mol
Solubility (LogP) ~2.1 (estimated) ~0.8 (experimental)
Stability Stable under basic conditions Prone to oxidation at amine
Synthetic Utility Intermediate for protected peptides Direct incorporation into peptides

Indan-2-carboxylic Acid

  • Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Differences: No aminomethyl group, simplifying reactivity. Primarily used as a precursor for esters and amides. Exhibits higher acidity (pKa ~4.5) due to the absence of electron-donating amine groups .
Property This compound Indan-2-carboxylic Acid
Functional Groups Boc-amine, carboxylic acid Carboxylic acid only
Reactivity Dual functionality for conjugation Limited to carboxylate reactions
Applications Peptide synthesis, drug scaffolds Polymer additives, intermediates

2'-(Boc-aminomethyl)biphenyl-2-carboxylic Acid

  • Formula: C₁₉H₂₁NO₄
  • Molecular Weight : 327.38 g/mol
  • Enhanced aromatic surface area may improve binding to hydrophobic protein pockets. Used in kinase inhibitor design due to planar geometry .
Property This compound 2'-(Boc-aminomethyl)biphenyl-2-carboxylic Acid
Core Structure Indane (rigid bicyclic) Biphenyl (flexible planar)
Molecular Weight 277.32 g/mol 327.38 g/mol
Bioactivity Potential CNS targets Kinase inhibition

Indole-2-carboxylic Acid

  • Formula: C₉H₇NO₂
  • Molecular Weight : 161.16 g/mol
  • Key Differences :
    • Indole heterocycle (benzopyrrole) instead of indane.
    • Exhibits strong hydrogen-bonding capacity via the NH group.
    • Widely used in tryptophan analogs and serotonin receptor modulators .
Property This compound Indole-2-carboxylic Acid
Aromatic System Indane (non-heterocyclic) Indole (heterocyclic)
Hydrogen Bonding Moderate (carboxylic acid only) Strong (NH and COOH)
Biological Targets Peptides, rigid scaffolds Enzymes, receptors

Biological Activity

2-Bocaminomethyl-indan-2-carboxylic acid (CAS No. 1360547-53-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The molecular formula is C16H21NO4C_{16}H_{21}NO_4, and its structure can be represented as follows:

Structure C16H21NO4\text{Structure }\quad \text{C}_{16}\text{H}_{21}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have indicated that derivatives of indan-2-carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic markers like Bcl-2 and Bax .

Table 1: Antiproliferative Activity of Indan-2-Carboxylic Acid Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
5iMCF-71.35Apoptosis induction via caspases
5jA5491.50EGFR inhibition
5kHCT1161.20CDK2 inhibition

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that carboxylic acid derivatives can exhibit antimicrobial properties against various pathogens, potentially making them candidates for developing new antimicrobial agents .

Study on Anticancer Properties

A significant study evaluated the antiproliferative effects of several indan-2-carboxylic acid derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit cancer cell growth by inducing apoptosis, suggesting their potential as therapeutic agents in oncology .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Studies indicate that similar compounds exhibit low toxicity profiles in repeated-dose toxicity tests, which supports the potential for clinical applications .

Table 2: Toxicological Profile Summary

CompoundToxicity LevelStudy Type
Benzyl AcetateLowRepeated-dose toxicity
2-Phenethyl AlcoholLowSub-chronic toxicity

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Protocol :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

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